1-Bromo-2-tert-butyl-4-methoxybenzene
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Overview
Description
1-Bromo-2-tert-butyl-4-methoxybenzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where the hydrogen atoms are substituted by a bromine atom, a tert-butyl group, and a methoxy group. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-tert-butyl-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-tert-butyl-4-methoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-tert-butyl-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride, are commonly used.
Major Products Formed:
Substitution Reactions: Products include 2-tert-butyl-4-methoxyphenol and 2-tert-butyl-4-methoxyaniline.
Oxidation and Reduction: Products include 2-tert-butyl-4-methoxyquinone and 2-tert-butyl-4-methoxybenzene.
Scientific Research Applications
1-Bromo-2-tert-butyl-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays
Mechanism of Action
The mechanism of action of 1-Bromo-2-tert-butyl-4-methoxybenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the tert-butyl and methoxy groups influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 2-Bromo-4-tert-butyl-1-methoxybenzene
- 1-Bromo-4-tert-butylbenzene
- 4-Bromoanisole
Comparison: 1-Bromo-2-tert-butyl-4-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and applications, making it valuable in specialized research and industrial contexts .
Properties
Molecular Formula |
C11H15BrO |
---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-bromo-2-tert-butyl-4-methoxybenzene |
InChI |
InChI=1S/C11H15BrO/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7H,1-4H3 |
InChI Key |
WDYRYKSPRWZHIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC)Br |
Origin of Product |
United States |
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